硒化铟(In2Se3)

描述

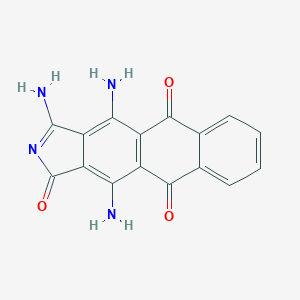

Indium selenide (In2Se3) is an inorganic compound composed of indium and selenium . It is a III-VI layered semiconductor and a promising candidate for a variety of applications, such as solar cells, photodiodes, and phase-change memories . The solid has a structure consisting of two-dimensional layers bonded together only by van der Waals forces . Each layer has the atoms in the order Se-In-In-Se .

Synthesis Analysis

Indium selenide (In2Se3) can be synthesized from elemental selenium powder and elemental indium in the form of beads, using a previous process of pulverization and subsequently submitting this powder to mechanical alloying in order to obtain the compound and to reduce the grain size . Another method is the direct vapor transport method . Samples of 3R In2Se3 were synthesized from the elements in evacuated quartz ampules. Samples were first heated to 500 °C within 1 h and then heated to 900 °C over the course of 20 h to prevent Se from evaporating too fast .

Molecular Structure Analysis

The crystal structures of two layered room-temperature polytypes: 3R and 2H In2Se3 have been identified . Both polymorphs are stacking variants of the same Se–In–Se–In–Se layers comprising two coordination environments for the In atoms, one tetrahedral and one octahedral .

Chemical Reactions Analysis

The formation of In2Se3 occurs via a reduction of Se (IV) into Se (-II), which then reacts with the In 3+ ions to give In2Se3 .

Physical And Chemical Properties Analysis

Indium selenide (In2Se3) is a layered semiconductor made of stacked layers of Se-In-In-Se atoms with van der Waals bonding between quadruple layers . It has been known for over 100 years and recently attracted interest as a promising candidate for a variety of applications, such as solar cells, photodiodes, and phase-change memories .

科学研究应用

Photoelectrochemical Water Splitting

Scientific Field

Application Summary

Indium selenide (In2Se3) films have been used in photoelectrochemical (PEC) water splitting, a process that uses semiconductor nanomaterials to transform solar energy into chemical energy .

Methods of Application

The In2Se3 films were prepared using RF magnetron sputtering. The influence of deposition time on structural, optical, morphological, and PEC performance was studied .

Results

The formation of In2Se3 was confirmed by low angle XRD, Raman spectroscopy, and XPS analysis. The films were found to be suitable for PEC hydrogen evolution. The photocurrent density increased with deposition time, indicating effective electron-hole separation .

Photoelectrical Applications

Scientific Field

Application Summary

Indium Selenide (InSe) crystals have been grown due to their high photoconductivity gain and photoresponsivity .

Methods of Application

The InSe crystals were grown using the direct vapor transport (DVT) method from a mixture of pure Indium and Selenium .

Results

The grown InSe crystals exhibited high absorption coefficient in the visible region and a direct bandgap of 1.22 eV. They showed excellent photoconductive properties and can be utilized in different photoelectrical applications .

Artificial Intelligence and Information Processing

Scientific Field

Application Summary

In2Se3 has drawn attention due to the existence of intercoupled in-plane and out-of-plane ferroelectricity in monolayer form, making it a potential candidate for emerging artificial intelligence, information processing, and memory applications .

Field Effect Transistors

Scientific Field

Application Summary

Indium selenide has potential applications in field effect transistors . Field-effect transistors (FETs) are crucial components in digital electronics, used to amplify or switch electronic signals.

Methods of Application

While the specific methods of application can vary, typically, thin films of In2Se3 are deposited on a substrate and used as the semiconductor material in the FET .

Results

The use of In2Se3 in FETs can result in devices with high electron mobility and excellent switching characteristics .

Optoelectronics and Photovoltaics

Scientific Field

Application Summary

Indium selenide is also used in optoelectronics and photovoltaics . These are fields that deal with light-emitting or light-detecting devices and the conversion of light into electricity, respectively.

Methods of Application

In optoelectronic devices, In2Se3 can be used as a light-absorbing layer. In photovoltaic devices, it can be used as the active layer that absorbs sunlight and generates charge carriers .

Results

Devices using In2Se3 can exhibit high absorption coefficients and excellent photoresponsivity .

Non-linear Optics and Methanol Gas Sensors

Scientific Field

Non-linear Optics and Sensor Technology

Application Summary

Indium selenide has applications in non-linear optics, which deals with the interaction of light with matter in non-linear media. It’s also used in methanol gas sensors .

Methods of Application

In non-linear optics, thin films or bulk crystals of In2Se3 can be used. For methanol gas sensors, In2Se3 can be used as the sensing material .

Results

In2Se3-based devices can exhibit excellent non-linear optical properties and high sensitivity to methanol gas .

Strain Gauges

Scientific Field

Application Summary

Indium selenide can be used in strain gauges, which are devices used to measure strain on an object .

Methods of Application

While the specific methods of application can vary, typically, thin films of In2Se3 are deposited on a substrate and used as the strain-sensitive material in the gauge .

Results

The use of In2Se3 in strain gauges can result in devices with high sensitivity to strain .

Tuning Electrical Properties of Ultra-Thin Layers

Scientific Field

Application Summary

Indium selenide provides the important advantage of tuning the electrical properties of ultra-thin layers with an external electrical and magnetic field, making it a potential platform to study novel two-dimensional physics .

Methods of Application

The specific methods of application can vary, but typically involve the deposition of ultra-thin layers of In2Se3 on a substrate .

Results

The use of In2Se3 allows for the tuning of the electrical properties of these ultra-thin layers, opening up new possibilities for studying two-dimensional physics .

High-Pressure and High-Temperature Growth Technique

Application Summary

Indium selenides have been successfully grown in a controllable manner using the high-pressure and high-temperature growth technique .

Methods of Application

The γ-InSe and α-In2Se3 crystals with completely different stoichiometries and stacking manner of atomic layers have been controlled grown by subtle tuning growth temperature, duration time, and growth pressure .

Results

The as-grown γ-InSe crystal features a semiconducting property with a prominent photoluminescence peak of ∼1.23 eV, while the α-In2Se3 crystal is ferroelectric .

安全和危害

未来方向

In2Se3 has drawn special attention owing to the existence of intercoupled in-plane (IP) and out-of-plane (OOP) ferroelectricity in monolayer form, which makes it a potential candidate for emerging artificial intelligence, information processing and memory applications . In addition, the high optical absorption and phase-dependent visible to infrared bandgap become advantageous from optoelectronics point-of-view . This unique ferroelectric and optoelectronic coupling further leads to explore atomic-scale multifunctional devices .

属性

IUPAC Name |

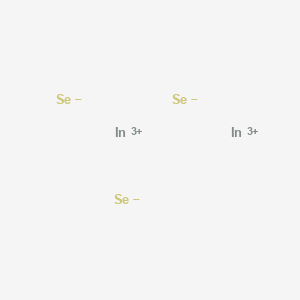

indium(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCEXGLFUSJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Se-2].[Se-2].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923467 | |

| Record name | Indium(III) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium selenide (In2Se3) | |

CAS RN |

12056-07-4 | |

| Record name | Indium selenide (In2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012056074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium selenide (In2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium(III) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diindium triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)